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4-Methylcycloheptan-1-ol
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Overview
Description
4-Methylcycloheptan-1-ol is an organic compound with the molecular formula C₈H₁₆O It is a cycloalkane with a hydroxyl group (-OH) attached to the first carbon of a seven-membered ring, which also contains a methyl group (-CH₃) on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-methylcycloheptanone, followed by reduction. The reduction can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methylcycloheptanone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-methylcycloheptanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction of this compound can lead to the formation of 4-methylcycloheptane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), forming 4-methylcycloheptyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert atmosphere.
Major Products:
Oxidation: 4-Methylcycloheptanone.
Reduction: 4-Methylcycloheptane.
Substitution: 4-Methylcycloheptyl chloride or bromide.
Scientific Research Applications
4-Methylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Methylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-Methylcycloheptan-1-ol: Similar structure but with the methyl group on the first carbon.
4-Methylcyclohexanol: A six-membered ring with a similar substitution pattern.
Cycloheptanol: A seven-membered ring without the methyl group.
Uniqueness: 4-Methylcycloheptan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Biological Activity
4-Methylcycloheptan-1-ol is an organic compound classified as a saturated higher alicyclic primary alcohol, with the molecular formula C8H16O. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and fragrance industries. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and safety evaluations.
This compound is characterized by its cycloheptane structure with a methyl group at the 4-position. The compound exists in various isomeric forms, primarily distinguished by the orientation of the hydroxyl and methyl groups. It is a colorless oil with a faint mint-like odor and is slightly soluble in water but highly soluble in organic solvents .
Toxicity and Safety Profile
The biological activity of this compound has been assessed through various toxicity studies:
- Acute Toxicity : The oral LD50 in rats has been reported at approximately 825 mg/kg, indicating moderate toxicity. Dermal exposure showed an LD50 greater than 2000 mg/kg . A study by the World Health Organization (WHO) found that alicyclic primary alcohols generally exhibit low acute toxicity, with LD50 values ranging from 890 to 5700 mg/kg for rats .
- Subchronic Toxicity : A 28-day oral toxicity study indicated that doses of 400 mg/kg were associated with minor toxic effects on erythropoiesis, liver, and kidney functions. The no observed effect level was identified as 100 mg/kg/day .
Biological Activity Studies
Research on the biological activity of this compound has shown limited interactions with biologically significant receptors. SimBioSys's LASSO analysis predicted low to no activity on 40 such receptors, suggesting that this compound may not exhibit significant biological activity in conventional pharmacological contexts .
Environmental Impact
The environmental implications of this compound have also been studied, particularly concerning its degradation products. It metabolizes primarily into 4-methylcyclohexanecarboxylic acid, which has been associated with both acute and chronic toxicity to aquatic organisms . This raises concerns regarding its use in industrial applications where environmental contamination might occur.
Summary of Findings
Aspect | Details |
---|---|
Chemical Formula | C8H16O |
Odor Profile | Colorless oil with a faint mint-like scent |
Solubility | Slightly soluble in water; highly soluble in organic solvents |
Oral LD50 (Rats) | ~825 mg/kg |
Dermal LD50 (Rats) | >2000 mg/kg |
No Observed Effect Level | 100 mg/kg/day (subchronic toxicity) |
Biological Activity | Predicted low to no activity on significant receptors |
Environmental Concerns | Metabolizes into potentially toxic degradation products |
Properties
IUPAC Name |
4-methylcycloheptan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXBYBSCDZVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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